2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate
CAS No.: 1221724-15-7
Cat. No.: VC3421385
Molecular Formula: C13H12F3N5O2
Molecular Weight: 327.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221724-15-7 |
|---|---|
| Molecular Formula | C13H12F3N5O2 |
| Molecular Weight | 327.26 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]carbamate |
| Standard InChI | InChI=1S/C13H12F3N5O2/c14-13(15,16)7-23-12(22)17-9-3-1-2-8(6-9)11-18-19-20-21(11)10-4-5-10/h1-3,6,10H,4-5,7H2,(H,17,22) |
| Standard InChI Key | YTHDKUGMNYOWES-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=NN=N2)C3=CC(=CC=C3)NC(=O)OCC(F)(F)F |
| Canonical SMILES | C1CC1N2C(=NN=N2)C3=CC(=CC=C3)NC(=O)OCC(F)(F)F |
Introduction
2,2,2-Trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate is a synthetic organic compound with the molecular formula and a molecular weight of 327.27 g/mol. This compound is notable for its trifluoroethyl and tetrazole functional groups, which contribute to its unique physicochemical properties and potential applications in various fields such as medicinal chemistry and material sciences .
Structural Characteristics
The structure of this compound includes:
-
Trifluoroethyl Group: Provides high electronegativity and stability due to the fluorine atoms.
-
Tetrazole Ring: Known for its bioisosteric properties, often used in drug design as a replacement for carboxylic acids.
-
Cyclopropyl Substituent: Adds steric bulk and influences the compound's reactivity.
-
Carbamate Functional Group: Contributes to the compound's potential as a pharmacophore.
The IUPAC name is 2,2,2-trifluoroethyl N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]carbamate .
Synthesis
The synthesis of this compound typically involves:
-
Formation of Tetrazole Ring: Cyclization reactions using azide precursors.
-
Carbamate Formation: Reaction of an amine with a trifluoroethyl chloroformate derivative.
These steps are performed under controlled conditions to ensure high yield and purity.
Applications
This compound has potential applications in:
-
Pharmaceuticals: The tetrazole moiety is often used in antihypertensive drugs and enzyme inhibitors.
-
Materials Science: Trifluoroethyl derivatives are valued for their thermal and chemical stability.
-
Agrochemicals: Carbamates are commonly used as insecticides or fungicides.
Research Findings
Studies on similar compounds have shown:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume